molecular formula C22H24N2O3 B2678231 7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one CAS No. 869340-69-2

7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one

Cat. No.: B2678231
CAS No.: 869340-69-2
M. Wt: 364.445
InChI Key: GJKMLSWKBWJKOJ-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxyl group at position 7, a methyl group at position 4, a phenyl group at position 3, and a 4-methylpiperazinyl-methyl substituent at position 6. Its structure has been optimized using density functional theory (DFT) with the B3LYP/6-311G(d,p) basis set, and geometric parameters (bond lengths, angles) were validated against X-ray diffraction data .

Properties

IUPAC Name

7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-17-8-9-19(25)18(14-24-12-10-23(2)11-13-24)21(17)27-22(26)20(15)16-6-4-3-5-7-16/h3-9,25H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKMLSWKBWJKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one typically involves the following steps :

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 4-methylpiperazine.

    Reaction with Formaldehyde: 4-methylpiperazine is reacted with formaldehyde in acetonitrile to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 7-hydroxy-4-methylcoumarin under heating conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions at its hydroxyl, piperazine, and carbonyl groups.

Hydroxyl Group Reactivity

  • Esterification : Reacts with acyl chlorides (e.g., 4-methoxybenzoyl chloride) in pyridine to form esters .

    • Example: Formation of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate under POCl₃ catalysis .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form ethers.

Piperazine-Modified Reactions

  • Protonation/Deprotonation : The piperazine nitrogen participates in acid-base reactions, enabling solubility adjustments.

  • Coordination Chemistry : Forms complexes with metal ions (e.g., Fe³⁺, Cu²⁺) due to lone electron pairs on nitrogen .

Carbonyl Group Reactivity

  • Condensation Reactions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes .

    • Example: Synthesis of isoxazoline derivatives via reaction with NH₂OH·HCl in DMSO .

Reaction Mechanisms and Conditions

Key mechanisms and optimized conditions are summarized below:

Table 1: Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsKey ObservationsYieldSource
Mannich Reaction Ethanol, 80°C, 6 hPiperazine incorporation confirmed by NMR76%
Esterification 4-Methoxybenzoyl chloride, POCl₃, pyridineAcetyl group migration observed65–70%
Isoxazoline Formation NH₂OH·HCl, DMSO, 200°CCyclization achieved in 1.5 h58%
Metal Complexation FeCl₃, aqueous ethanolUV-Vis shift at 450 nm indicates bindingN/A

Mechanistic Insights:

  • Mannich Reaction : Follows a three-component mechanism involving iminium ion intermediates .

  • Esterification : Proceeds via nucleophilic acyl substitution, with POCl₃ acting as a dehydrating agent .

  • Isoxazoline Formation : Involves [3+2] cycloaddition between nitrile oxide and alkene groups .

Stability and Side Reactions

  • pH Sensitivity : The hydroxyl group undergoes deprotonation above pH 8, affecting solubility .

  • Thermal Degradation : Prolonged heating (>200°C) leads to decomposition, confirmed by TLC .

  • Competitive Side Reactions : Uncontrolled Mannich conditions may yield dimeric byproducts.

Scientific Research Applications

7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one has several scientific research applications :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its coumarin core.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and liquid crystals.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets . The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine moiety can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents (Position) Key Features Biological Activity/Applications Reference
Target compound 7-OH, 4-Me, 8-[(4-Me-piperazinyl)Me], 3-Ph Enhanced solubility via 4-methylpiperazine; DFT-optimized structure Molecular docking (anticancer potential)
8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (15) 8-Cl, 7-OH, 4-Ph Chlorine increases electrophilicity; synthesized via sulfuric acid catalysis Catalytic/antimicrobial studies
3(7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one) 8-benzodioxin-iminomethyl Benzodioxin enhances aromatic stacking; novel synthetic route Anticancer screening
7-Hydroxy-8-[(4-ethylpiperazin-1-yl)methyl]-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one 8-[(4-Et-piperazinyl)Me], 3-(4-MeO-Ph), 2-CF3 Trifluoromethyl improves metabolic stability; ethyl-piperazine alters PK/PD Kinase inhibition
7-Methoxy-8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OMe, 8-Me, 3-pyrazolyl, 2-CF3 Pyrazole and CF3 enhance target selectivity Enzyme inhibition assays
Key Observations:
  • Position 7 Substitutions : Hydroxyl (target) vs. methoxy (e.g., ) affects hydrogen-bonding capacity and antioxidant activity .
  • Trifluoromethyl Groups : Compounds with CF3 (e.g., ) exhibit enhanced metabolic stability compared to the target compound .

Computational and Experimental Data

  • Target Compound : DFT/B3LYP/6-311G(d,p) calculations show close alignment with X-ray data (bond lengths ±0.02 Å), confirming structural stability .
  • Trifluoromethyl Derivatives : CF3 groups induce steric hindrance, altering dihedral angles (e.g., C3-C4-C9-O1 angle in deviates by 5° vs. target compound) .
  • Hydrogen Bonding : The 7-OH group in the target compound participates in intermolecular hydrogen bonds (O-H···O), similar to other hydroxylated coumarins .

Biological Activity

7-Hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This compound features a unique substitution pattern that enhances its solubility and potential therapeutic applications. This article reviews its biological activities, including antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-2-one. Its molecular formula is C22H24N2O3C_{22}H_{24}N_{2}O_{3}, with a molecular weight of 364.44 g/mol. The presence of the piperazine moiety is significant for enhancing biological activity and solubility.

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 15.625 to 125 μM against Gram-positive bacteria, demonstrating its bactericidal effects through the inhibition of protein synthesis and nucleic acid production .

Bacterial Strain MIC (μM) Activity Type
Staphylococcus aureus15.625–62.5Bactericidal
Enterococcus faecalis62.5–125Bactericidal
Escherichia coli31.25–125Bacteriostatic

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating significant cell growth inhibition . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antioxidant Activity

As with many coumarin derivatives, this compound exhibits antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals was confirmed through various assays, suggesting a protective role against cellular damage .

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

  • Inhibition of Enzymes : The compound inhibits enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.
  • Cellular Signaling Pathways : It modulates pathways related to apoptosis and cell proliferation, particularly in cancer cells.
  • Metal Ion Complexation : The piperazine group may facilitate complexation with metal ions, enhancing its biological efficacy .

Case Studies

Several studies have highlighted the compound's potential:

  • Antimicrobial Efficacy : A study demonstrated that it significantly reduced biofilm formation in Staphylococcus epidermidis , indicating its potential use in treating biofilm-associated infections .
  • Cytotoxicity Against Cancer Cells : In vitro experiments showed that treatment with this compound led to a dose-dependent decrease in viability of MCF-7 cells, with morphological changes indicative of apoptosis .
  • Antioxidant Activity Assessment : The DPPH radical scavenging assay confirmed the compound's ability to reduce oxidative stress markers in cellular models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via a Mannich reaction, where 4-methyl-7-hydroxycoumarin reacts with formaldehyde and 4-methylpiperazine under reflux in ethanol . Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance yield compared to ethanol.
  • Catalyst use : Acidic or basic catalysts (e.g., HCl or KOH) can accelerate imine formation.
  • Temperature control : Prolonged reflux (>6 hours) risks decomposition; shorter reaction times with microwave assistance are proposed for scalability .
    • Characterization : Confirm structure via 1H^1H NMR (e.g., methylpiperazine protons at δ 2.1–2.5 ppm) and IR (C=O stretch at ~1700 cm1^{-1}) .

Q. Which spectroscopic methods are most reliable for characterizing structural integrity and purity of this coumarin derivative?

  • Answer : A combination of:

  • 1H^1H and 13C^{13}C NMR : Detects methylpiperazine substituents (e.g., δ 2.3 ppm for N-CH3_3) and phenyl ring protons (δ 7.2–7.6 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion [M+H]+^+ with <2 ppm error .
  • HPLC-UV : Quantifies purity (>95%) using C18 columns and methanol/water gradients .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Answer : Limited aqueous solubility (logP ~3.5) necessitates:

  • Solubilizing agents : DMSO (≤0.1% v/v) for in vitro studies to avoid cytotoxicity.
  • Vehicle controls : Include DMSO-only groups to isolate compound effects .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different cell lines or animal models?

  • Answer : Contradictions may arise from:

  • Metabolic variations : Use liver microsome assays to assess cytochrome P450-mediated degradation .
  • Cell permeability : Measure logD values (e.g., octanol-water partitioning) to correlate with intracellular accumulation .
  • Dose-response validation : Repeat assays with orthogonal methods (e.g., ATP-based viability vs. caspase-3 activation) .

Q. How can computational modeling predict structure-activity relationships (SAR) for methylpiperazine-modified coumarins?

  • Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to targets like topoisomerase II or EGFR.
  • QSAR models : Train on datasets of coumarin derivatives with known IC50_{50} values to prioritize substituents for synthesis .

Q. What experimental designs minimize confounding variables in assessing antioxidant or anticancer mechanisms?

  • Answer :

  • ROS scavenging assays : Pair with N-acetylcysteine (NAC) controls to confirm specificity .
  • Xenograft models : Use immunodeficient mice with isogenic cell lines to isolate compound effects from immune responses .
  • Transcriptomic profiling : RNA-seq identifies off-target pathways (e.g., NF-κB) masked by phenotypic assays .

Q. How do steric and electronic effects of the 3-phenyl group impact binding to enzymatic targets?

  • Answer :

  • X-ray crystallography : Resolve co-crystal structures with targets (e.g., human carbonic anhydrase IX) to map hydrophobic interactions .
  • Substituent scanning : Replace phenyl with electron-withdrawing groups (e.g., -NO2_2) to test charge-transfer interactions .

Methodological Challenges

Q. What analytical techniques address batch-to-batch variability in synthesized batches?

  • Answer :

  • LC-MS/MS : Quantifies trace impurities (e.g., unreacted 4-methylpiperazine) with MRM transitions .
  • DSC/TGA : Detects polymorphic forms affecting dissolution rates .

Q. How to validate the compound’s stability under physiological conditions for pharmacokinetic studies?

  • Answer :

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 for 2 hours; monitor degradation via HPLC .
  • Plasma stability assays : Use human plasma at 37°C; quantify parent compound depletion over 24 hours .

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